4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl and pyrrolopyrimidine groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with carbonyl chloride to form 4,4-difluoropiperidine-1-carbonyl chloride . This intermediate is then reacted with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of solvents like dichloromethane and catalysts such as triethylamine can facilitate the reactions. The process typically includes steps like purification through crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group and pyrrolopyrimidine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A related compound with similar structural features but different functional groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another compound with a pyrrolopyrimidine moiety, used in different applications.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23F2N5O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H23F2N5O/c1-23-7-4-14-15(23)21-12-22-16(14)24-8-2-13(3-9-24)17(26)25-10-5-18(19,20)6-11-25/h4,7,12-13H,2-3,5-6,8-11H2,1H3 |
InChI Key |
NPYHMPHKWAHNLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.